7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione” is known as Carbonyldiimidazole. It is a versatile reagent used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is soluble in organic solvents and is known for its stability and ease of handling.
Preparation Methods
Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction typically involves the use of four equivalents of imidazole to one equivalent of phosgene. The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It reacts with amines to form amides.
Esterification: It reacts with alcohols to form esters.
Peptide Bond Formation: It is used in peptide synthesis to form peptide bonds between amino acids.
Common reagents used in these reactions include amines, alcohols, and amino acids. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran. The major products formed from these reactions are amides, esters, and peptides .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of amides, esters, and peptides.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and peptides.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets and pathways involved include the formation of imidazolyl carbonates, which are highly reactive and facilitate the formation of amide and ester bonds .
Comparison with Similar Compounds
Carbonyldiimidazole can be compared with other similar compounds such as:
Dicyclohexylcarbodiimide (DCC): Another reagent used for amide and ester formation, but it is less stable and more difficult to handle.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with improved solubility and ease of handling.
N,N’-Carbonyldiimidazole (CDI): Similar in reactivity but with different solubility and stability properties .
Carbonyldiimidazole is unique in its stability, ease of handling, and versatility in various chemical reactions, making it a preferred reagent in many synthetic applications.
Properties
IUPAC Name |
7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJUVIJVLLGSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=NC(=O)NC3=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C3C(=NC(=O)NC3=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.